tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride
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Overview
Description
Tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction is carried out under reflux in methanol with methanesulfonic acid as the catalyst, yielding the desired indole compound in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the Fischer indole synthesis makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can have different biological activities and applications .
Scientific Research Applications
Tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
Tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride is unique due to its specific tert-butyl and carboxylate functional groups, which can influence its reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H18ClNO2 |
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Molecular Weight |
255.74 g/mol |
IUPAC Name |
tert-butyl 2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11;/h4-7,11,14H,8H2,1-3H3;1H |
InChI Key |
YWJSEGWKTZAVCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=CC=CC=C2N1.Cl |
Origin of Product |
United States |
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